Lusianthrin

Vue d'ensemble

Description

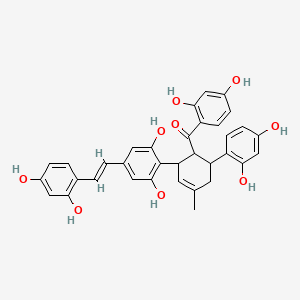

Lusianthrin is a natural product found in Cypripedium macranthos and Dendrobium nobile with data available.

Applications De Recherche Scientifique

Metabolic Profiles and Pharmacokinetics

Lusianthridin, a bioactive component isolated from Dendrobium venustum, exhibits antioxidant and anti-cancer properties. A study investigated its metabolic profiles and pharmacokinetics in rats, revealing various metabolites and pathways such as demethylation, oxidation, sulfation, glucuronidation, and glutathione conjugation. This understanding is crucial for assessing lusianthridin's efficacy and safety (Zhengcai Ju et al., 2020).

Inhibition of Platelet Aggregation

Another study explored lusianthridin's potential in inhibiting platelet aggregation, identifying its effects on arachidonic acid, collagen, and adenosine diphosphate-stimulated platelet aggregation. The molecular docking studies suggest lusianthridin interacts with cyclooxygenase enzymes, impacting the arachidonic acid-thromboxane and adenylate cyclase pathways (Hla Nu Swe et al., 2021).

Role in LDL Oxidation and Atherosclerosis

Lusianthridin also shows promise in addressing hemin-induced low-density lipoprotein oxidation, a factor in atherosclerosis pathogenesis. A study demonstrated its protective effects against oxidative stress, potentially making it a suitable agent to prevent atherosclerosis in thalassemia patients (Su Wutyi Thant et al., 2021).

Antifungal Properties

In a study of Cypripedium macranthos var. rebunense, lusianthridin was identified as an antifungal compound, suggesting its use in controlling the growth of nonpathogenic Rhizoctonia spp. This finding indicates lusianthridin's potential in managing fungal infections, especially in orchid seedlings (H. Shimura et al., 2007).

Targeting Cancer Stem Cells

A study highlighted lusianthridin's effectiveness in suppressing cancer stem cell-like phenotypes in lung cancer cells. This compound targets the Src-STAT3-c-Myc pathways, suggesting a novel approach for cancer treatment and increasing the susceptibility of resistant cancer cells to chemotherapy (Narumol Bhummaphan et al., 2019).

Propriétés

IUPAC Name |

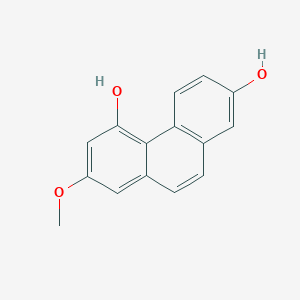

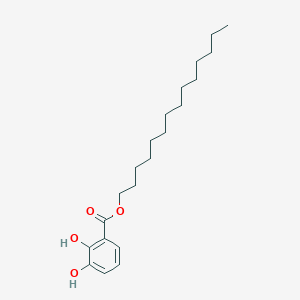

7-methoxyphenanthrene-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h2-8,16-17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBOOLAIFKFRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

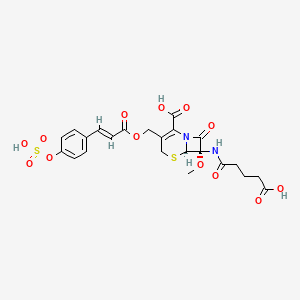

![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1255106.png)

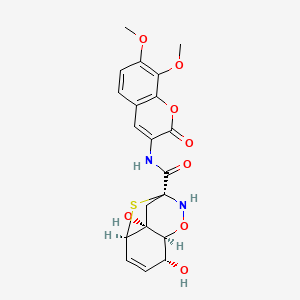

![(2R,3R)-4-hydroxy-3-[(E)-5-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1255115.png)

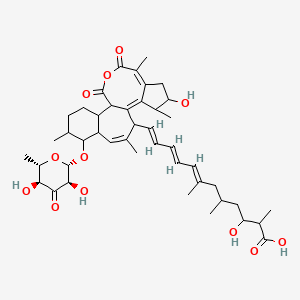

![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)